Unique Oral Route of Administration with High Absolute Bioavailability in Preclinical Models
Miltefosine is the sole orally administered drug approved for leishmaniasis, distinguishing it from parenteral alternatives like amphotericin B and paromomycin that require intravenous or intramuscular administration. This oral route is enabled by its high absolute bioavailability of 82% in rats and 94% in dogs [1], compared to an absolute bioavailability of 60.33 ± 2.32% observed in a separate rat study [2].
| Evidence Dimension | Absolute oral bioavailability |
|---|---|
| Target Compound Data | 82% (rat), 94% (dog) [1]; 60.33 ± 2.32% (rat) [2] |
| Comparator Or Baseline | Amphotericin B, Paromomycin, Pentavalent Antimonials (All require parenteral administration; oral bioavailability is negligible or not applicable). |
| Quantified Difference | Not applicable (qualitative difference in route of administration). |
| Conditions | Oral administration in Sprague-Dawley rats and beagle dogs [1]; Sprague-Dawley rats [2]. |
Why This Matters
The high oral bioavailability enables ambulatory treatment, improves patient compliance, and reduces healthcare system burden compared to parenteral alternatives, which is a critical factor in large-scale procurement for endemic region treatment programs.
- [1] Sindermann, H., & Engel, J. (2006). Development of miltefosine as an oral treatment for leishmaniasis. Transactions of the Royal Society of Tropical Medicine and Hygiene, 100(Supplement 1), S17-S20. View Source
- [2] Wahajuddin, M., Singh, S. P., & Jain, G. K. (2016). Pharmacokinetics and bioavailability assessment of Miltefosine in rats using high performance liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 126, 102-108. View Source
